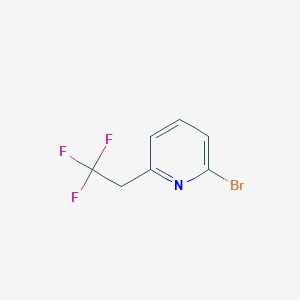

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrF3N |

|---|---|

Molecular Weight |

240.02 g/mol |

IUPAC Name |

2-bromo-6-(2,2,2-trifluoroethyl)pyridine |

InChI |

InChI=1S/C7H5BrF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2 |

InChI Key |

GSQYWOFCIOPENX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 2,2,2 Trifluoroethyl Pyridine and Analogues

Directed Synthesis of 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (B6231076)

Based on the methodologies outlined above, a logical and efficient synthetic route for this compound can be devised. A convergent strategy that first installs the trifluoroethyl group and then introduces the bromine atom via a regioselective method is often preferred.

A plausible synthetic pathway is as follows:

Synthesis of 2-(2,2,2-trifluoroethyl)pyridine (B13757156): This intermediate can be prepared via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Commercially available 2-bromopyridine (B144113) is first converted to 2-pyridylboronic acid pinacol (B44631) ester. This boronic ester is then coupled with 2,2,2-trifluoroethyl iodide in the presence of a suitable palladium catalyst and base to yield 2-(2,2,2-trifluoroethyl)pyridine. cas.cn

Directed Bromination: The intermediate 2-(2,2,2-trifluoroethyl)pyridine is then subjected to directed ortho-metalation. The pyridine (B92270) nitrogen atom acts as the directing group, facilitating the deprotonation of the C-6 position by a strong lithium base like LDA at low temperature (e.g., -78 °C) in an ethereal solvent like THF. clockss.orgharvard.edu

Electrophilic Quench: The resulting 6-lithio-2-(2,2,2-trifluoroethyl)pyridine intermediate is then quenched in situ with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to afford the final product, this compound. This final step ensures the bromine is installed exclusively at the desired C-6 position.

This synthetic approach leverages modern catalytic methods for the challenging trifluoroethylation step and relies on the robust and highly regioselective directed ortho-metalation strategy for the final bromination, providing a targeted and efficient route to the desired compound.

Multi-Step Linear Synthetic Routes

Linear synthesis of this compound can be envisioned through a sequential functionalization of a pyridine core. A plausible route commences with a commercially available substituted picoline, such as 2-amino-6-methylpyridine. This starting material can undergo a Sandmeyer-type reaction to introduce the bromo substituent at the 2-position. Diazotization of the amino group followed by treatment with a bromide source, such as hydrobromic acid in the presence of bromine and sodium nitrite, can yield 2-bromo-6-methylpyridine. chemicalbook.com

The subsequent introduction of the trifluoroethyl group at the 6-position would necessitate the functionalization of the methyl group. This could potentially be achieved through radical bromination of the methyl group followed by a nucleophilic substitution with a trifluoroethylating agent. However, a more common approach for introducing a trifluoromethyl group, which is structurally related to the trifluoroethyl group, involves the halogenation of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction (Halex) with a fluoride (B91410) source like antimony trifluoride. nih.gov This highlights a general strategy that could be adapted for the synthesis of the target compound.

A Chinese patent outlines a multi-step synthesis for related bromo-fluoro-trifluoromethyl pyridines that starts with hydroxylated nitro-picoline derivatives. google.com The process involves:

Bromination : Using tribromo oxygen phosphorus to introduce a bromine atom.

Reduction : Conversion of the nitro group to an amino group using a catalyst like Raney nickel under hydrogen pressure.

Fluorination : A modified Balz-Schiemann reaction to replace the amino group with fluorine.

While this route does not directly yield the trifluoroethyl group, it demonstrates a robust linear sequence for constructing highly substituted pyridines.

Convergent Synthetic Strategies

Convergent strategies for assembling 2,6-disubstituted pyridines offer advantages in terms of efficiency and modularity. These approaches typically involve the synthesis of separate fragments that are then combined to form the pyridine ring. For instance, a convergent synthesis could involve the condensation of a β-dicarbonyl compound containing a trifluoroethyl moiety with an enamine or a similar nitrogen-containing species.

One such strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation to form the pyridine ring. This method allows for the modular construction of highly substituted pyridines. In the context of this compound, one of the precursor fragments would need to incorporate the trifluoroethyl group.

Another convergent approach is the asymmetric synthesis of 2,6-disubstituted pyrans, which can serve as precursors to pyridines. This method involves the union of two different aldehydes with a silyl-stannane reagent. nih.gov The resulting pyran could then be converted to the corresponding pyridine.

Regioselective Functionalization Approaches

Regioselective methods allow for the precise installation of functional groups at specific positions on the pyridine ring, which is crucial for the synthesis of asymmetrically substituted compounds like this compound.

Directed Ortho Metalation (DoM) Strategies for Pyridine Functionalization

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In this strategy, a directing metalation group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired substituent.

For the synthesis of 2,6-disubstituted pyridines, a DMG at the 3- or 4-position can be utilized to direct metalation to the 2- and subsequently the 6-position. Alternatively, a substituent at the 2-position can direct metalation to the 3-position. However, direct C-2 lithiation of pyridine itself is challenging due to the propensity for nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.caharvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca

In a hypothetical application to the target compound, one could start with a pyridine bearing a DMG and a bromine atom. Subsequent DoM could create an anionic center at the 6-position, which could then be reacted with a trifluoroethylating electrophile. The choice of the DMG is critical and must be compatible with the reaction conditions and easily removable if necessary.

| Directing Group | Base | Electrophile | Position of Functionalization | Reference |

| -CONEt2 | sec-BuLi/TMEDA | I2 | Ortho to DMG | harvard.edu |

| -OMe | n-BuLi/t-BuOK | Various | Ortho to OMe | uwindsor.ca |

| -Cl | BuLi-LiDMAE | Various | C-6 | nih.gov |

Sequential Halogenation and Trifluoroethylation

A straightforward approach to this compound involves the sequential introduction of the two substituents onto the pyridine ring. This can be achieved through a two-step process of halogenation followed by trifluoroethylation.

Bromination: The direct bromination of pyridine is often challenging and can lead to a mixture of products. However, starting with a pre-functionalized pyridine can offer better regioselectivity. For example, 2-aminopyridine (B139424) can be converted to 2-bromopyridine via a diazotization reaction in the presence of hydrobromic acid and bromine. orgsyn.org

Trifluoroethylation: The introduction of a trifluoroethyl group can be accomplished through various methods. One potential route involves the reaction of a lithiated pyridine, generated via halogen-metal exchange from a di-brominated pyridine, with a suitable trifluoroethylating agent. Recent advances have also focused on transition-metal-catalyzed trifluoroethylation reactions.

A related strategy involves the synthesis of trifluoromethylpyridines, which can be achieved by the reaction of bromo- or iodopyridines with trifluoromethyl copper species. nih.gov This methodology could potentially be extended to trifluoroethyl groups.

Advanced Synthetic Techniques Applied to Pyridine Systems

Modern synthetic chemistry has seen the development of advanced techniques that have been applied to the synthesis of complex pyridine systems, including those bearing fluoroalkyl groups.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been widely applied to the construction of substituted pyridines. Catalysts based on palladium, nickel, copper, and other metals are commonly employed. bohrium.com

For the synthesis of this compound, a cross-coupling strategy could be employed in several ways. One possibility is the coupling of 2,6-dibromopyridine (B144722) with a trifluoroethylating nucleophile, such as a trifluoroethyl organometallic reagent, under palladium or nickel catalysis. The challenge in this approach is to achieve mono-substitution, as the second bromine atom can also react. Careful control of stoichiometry and reaction conditions would be necessary.

Alternatively, a trifluoroethyl group could be installed first, followed by a cross-coupling reaction to introduce the bromine atom. For example, a 2-chloro-6-(2,2,2-trifluoroethyl)pyridine (B6275316) could potentially undergo a halogen exchange reaction catalyzed by a transition metal complex to yield the desired 2-bromo derivative.

The development of new ligands and catalytic systems continues to expand the scope of these reactions, enabling the coupling of previously challenging substrates under milder conditions.

| Catalyst | Coupling Partners | Product Type | Reference |

| Pd(0)/t-BuBrettPhos | Aryl triflates and CsF | Fluoroarenes | nih.gov |

| Pd(OAc)2/Buchwald-type ligands | Aryl bromides and amines | N-Aryl amines | mit.edu |

| Ni(cod)2/ligand | Aryl halides and alkyl Grignards | Alkyl-aryl compounds | bohrium.com |

Photo- and Electrocatalytic Methodologies

Visible-light photocatalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govresearchgate.net These methods often rely on photocatalysts, such as ruthenium or iridium complexes, that can initiate single-electron transfer (SET) or energy transfer (ET) processes upon light absorption. nih.govchemie-brunschwig.ch

While specific photo- or electrocatalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, the principles are well-established for related transformations. For instance, photocatalytic methods have been successfully employed for the selective 2,2,2-trifluoroethylation of styrenes using Ir(III) polypyridyl complexes embedded in metal-organic frameworks (MOFs). nih.gov This approach highlights the potential for generating the trifluoroethyl radical and adding it to unsaturated systems.

Furthermore, the direct alkylation of heteroarenes using alcohols has been achieved via a mechanism where an oxidized Ir(IV) photocatalyst facilitates the formation of a nucleophilic radical from the alcohol. chemie-brunschwig.ch This radical then adds to the heterocycle, demonstrating a pathway for C-H functionalization that could be conceptually applied to pyridine precursors. The reactivity and redox potential of such photocatalysts can be fine-tuned by modifying the ligands, such as by introducing fluoro or trifluoromethyl groups to the phenylpyridine ligands, which enhances their oxidizing power. chemie-brunschwig.ch

Table 1: Examples of Photocatalytic Transformations Relevant to Pyridine Functionalization This table is generated based on principles described in the cited research and is for illustrative purposes.

| Reaction Type | Photocatalyst System | Substrate Class | Key Feature |

|---|---|---|---|

| Trifluoroethylation | Ir(III) polypyridyl complexes | Styrenes | Demonstrates generation and addition of CF₃CH₂• radical. nih.gov |

| Direct Alkylation | Heteroleptic Iridium Photocatalysts | Heteroarenes | Enables C-H functionalization of rings like pyridine using simple alcohols. chemie-brunschwig.ch |

| Aerobic Oxidation | [Ru(bpy)₃]²⁺ | Tertiary Amines | Showcases visible-light photocatalysis for oxidation reactions. chemie-brunschwig.ch |

Flow Chemistry and Continuous Processing for Pyridine Derivatives

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. uc.ptnih.gov This technology is exceptionally well-suited for the synthesis of heterocyclic compounds, including pyridine derivatives, as it allows for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt

The multi-step synthesis of complex molecules like quinoxalines and 2-aminopyrimidines has been successfully demonstrated in continuous flow setups. uc.pt These processes often integrate reaction, work-up, and purification steps, sometimes utilizing immobilized reagents or scavengers to streamline the workflow and avoid the isolation of unstable intermediates. nih.govuc.pt For instance, a "catch-react-release" methodology using a monolith-supported reagent has been employed for the synthesis of 2-aminopyrimidine (B69317) derivatives. uc.pt

Key benefits of applying flow chemistry to pyridine synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents, energetic intermediates, or exothermic reactions. nih.gov This is particularly relevant for nitration or halogenation steps common in pyridine synthesis.

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to higher yields, better selectivity, and reduced reaction times compared to batch processes. nih.gov

Automation and Reproducibility: Automated flow platforms ensure high reproducibility and can be operated remotely, making them ideal for producing pharmaceutical intermediates. nih.gov

Integration of Technologies: Flow systems can readily incorporate other modern synthetic techniques, such as photochemistry, where the high surface-area-to-volume ratio allows for efficient irradiation. nih.gov

A notable example is the synthesis of nitrofuran pharmaceuticals, where a continuous flow platform enabled the safe in-situ generation and use of acetyl nitrate, an unstable and potentially explosive reagent, for the nitration of a delicate furfural (B47365) backbone. nih.gov This approach demonstrates the capability of flow chemistry to handle challenging reactions that are problematic in batch, a principle directly applicable to the synthesis of complex functionalized pyridines.

Solid-Phase Synthesis Approaches for Pyridine-Based Derivatives

Solid-phase synthesis is a powerful technique for the production of compound libraries for drug discovery and has been successfully applied to various heterocyclic systems, including pyridines. acs.orgacs.org The core principle involves attaching a starting material to an insoluble polymer support (resin), carrying out a sequence of reactions in solution, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

One effective solid-phase strategy for creating 2,4,6-trisubstituted pyridines involves a multi-step sequence starting with an α,β-unsaturated carbonyl attached to the solid support. acs.org The synthesis proceeds through:

A Michael reaction with a trimethylsilyl (B98337) enol ether to form a 1,5-pentanedione intermediate.

Cyclization with ammonium (B1175870) acetate (B1210297) in acetic acid to construct the pyridine ring.

Cleavage from the resin, often with an acid like trifluoroacetic acid (TFA), which releases the final pyridine product. acs.org

During this process, the initially formed dihydropyridine (B1217469) is typically oxidized to the aromatic pyridine, either by air during the reaction or during the acidic cleavage step. acs.org This methodology allows for the introduction of diversity at multiple positions of the pyridine ring by varying the building blocks used in the synthetic sequence.

Table 2: Representative Pyridine Derivatives Produced by a Solid-Phase Synthesis Methodology This table is based on data presented in the cited literature to illustrate the scope of the synthetic method. acs.org

| R¹ Substituent | R² Substituent | R³ Substituent | Final Product |

|---|---|---|---|

| Phenyl | Phenyl | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4,6-diphenylpyridine |

| 4-Chlorophenyl | Phenyl | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-phenyl-6-(4-chlorophenyl)pyridine |

| 4-Methoxyphenyl | Phenyl | 4-Methoxyphenyl | 2,4-Bis(4-methoxyphenyl)-6-phenylpyridine |

This approach has been extended to more complex fused heterocyclic systems, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, demonstrating the versatility of solid-phase techniques in generating diverse pyridine-based scaffolds. acs.org

Chemical Reactivity and Functionalization of 2 Bromo 6 2,2,2 Trifluoroethyl Pyridine

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyridine (B92270) ring is a versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (B6231076), this reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be crucial for achieving high yields, especially with heteroaryl halides.

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. A variety of phosphine ligands can be employed, with bulky, electron-rich ligands often providing the best results for challenging substrates. The base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, plays a critical role in the catalytic cycle, facilitating the transmetalation step.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of this compound This table presents a hypothetical reaction based on established methods for similar 2-bromopyridines.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Good |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME | 90 | Moderate |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. uni.lu This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound, this provides a direct route to 2-alkynylpyridine derivatives.

The reaction is typically performed under mild conditions, often at room temperature, using a base such as an amine (e. g. , triethylamine (B128534) or diisopropylamine), which can also serve as the solvent. uni.lu The standard catalyst system consists of a palladium source, like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt, most commonly CuI.

Table 2: Representative Sonogashira Cross-Coupling of this compound This table illustrates a potential reaction based on general procedures for 2-bromopyridines.

| Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | Good |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60 | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. acs.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. The reaction of this compound with a variety of primary and secondary amines can be achieved using this method.

The catalytic system typically involves a palladium precursor and a bulky, electron-rich phosphine ligand. The choice of ligand is often critical to the success of the reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the deprotonation of the amine and regenerate the active catalyst.

Table 3: Exemplary Buchwald-Hartwig Amination of this compound This table shows a hypothetical reaction based on established protocols for 2-bromopyridines.

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |

| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Good |

| Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 90 | Good |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. The Stille reaction, on the other hand, couples an organohalide with an organotin compound, catalyzed by palladium. uni-muenster.de Both reactions offer powerful methods for forming C-C bonds with this compound.

In a Negishi coupling, the organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. For Stille couplings, a variety of organostannanes are commercially available or can be synthesized. uni-muenster.de These reactions typically proceed under neutral or mildly basic conditions.

Table 4: Illustrative Negishi and Stille Cross-Coupling Reactions This table provides hypothetical examples based on general methodologies.

| Reaction | Coupling Partner | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | Good |

| Stille | Vinyltributyltin | PdCl₂(PPh₃)₂ | Toluene | 110 | High |

| Negishi | Ethylzinc bromide | NiCl₂(dppp) | THF | RT | Moderate |

| Stille | Thienyltributyltin | Pd₂(dba)₃ | DMF | 80 | Good |

Cross-electrophile coupling reactions have emerged as a powerful strategy for forming Csp²-Csp³ bonds by coupling two different electrophiles, typically an aryl halide and an alkyl halide, in the presence of a transition metal catalyst and a reducing agent. Nickel-catalyzed systems have been particularly effective for this transformation. This approach avoids the pre-formation of organometallic reagents, which can be sensitive. For this compound, this reaction would allow for the introduction of various alkyl groups.

These reactions often employ a nickel catalyst, a ligand (such as a bipyridine or phenanthroline derivative), and a stoichiometric reductant like zinc or manganese powder.

Table 5: Representative Csp²-Csp³ Cross-Electrophile Coupling This table illustrates a potential reaction based on known methods for similar substrates.

| Alkyl Halide | Catalyst | Ligand | Reductant | Solvent | Temp (°C) | Yield (%) |

| Iodocyclohexane | NiCl₂·glyme | Bathophenanthroline | Zn | DMA | 60 | Good |

| 1-Bromobutane | NiBr₂ | Terpyridine | Mn | DMF | 50 | Moderate |

| Isopropyl iodide | NiI₂ | Bipyridine | Zn | NMP | 70 | Good |

Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This electronic effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, although the latter is less common for pyridines without a leaving group on the ring itself.

The primary reactivity associated with the trifluoroethyl group itself involves the C-H bonds of the methylene (B1212753) (CH₂) group adjacent to the trifluoromethyl moiety. These protons are acidified by the strong inductive effect of the CF₃ group. Consequently, they can be removed by a strong base to generate a carbanion. This carbanion can then, in principle, react with various electrophiles, allowing for further functionalization at this position. However, such reactions can be challenging to control and may require specific reaction conditions to avoid side reactions. There is limited specific literature on the functionalization of the trifluoroethyl group in this particular molecule, but the principles of physical organic chemistry suggest this potential reactivity.

Stability and Transformations of the Trifluoroethyl Moiety under Various Conditions

The 2,2,2-trifluoroethyl (-CH₂CF₃) group is generally considered a highly stable moiety under a wide range of reaction conditions. This stability is primarily attributed to the exceptional strength of the carbon-fluorine bonds in the trifluoromethyl (-CF₃) portion of the substituent. The C-F bond is the strongest single bond to carbon, rendering the -CF₃ group resistant to cleavage under most synthetic conditions, including acidic, basic, oxidative, and reductive environments.

Consequently, the trifluoroethyl group in this compound is expected to remain intact during transformations at other positions of the molecule, such as substitutions of the bromine atom or functionalization of the pyridine ring. The primary site of reactivity within the trifluoroethyl group itself would be the methylene (-CH₂-) position, which is discussed in the following section. The trifluoromethyl group enhances the metabolic stability of molecules in medicinal chemistry contexts, a property linked to its general inertness. nih.gov

Derivatization at the alpha-position of the Trifluoroethyl Group

The methylene (-CH₂-) protons at the alpha-position of the trifluoroethyl group are acidic due to the powerful inductive electron-withdrawing effect of the adjacent -CF₃ group. This acidity allows for deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion can then, in principle, react with various electrophiles, enabling the introduction of new functional groups at this position.

While specific examples of alpha-derivatization for this compound are not extensively documented in readily available literature, this strategy is a known pathway for functionalizing similar fluoroalkyl-containing compounds. Potential transformations could include alkylation, acylation, or condensation reactions. The feasibility and efficiency of such reactions would depend on the choice of base, the electrophile, and the reaction conditions, carefully managed to avoid competing reactions at the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, the bromine atom at the C2 position is an excellent leaving group and is highly activated for SNAr. This activation is further enhanced by the strong electron-withdrawing nature of the trifluoroethyl group at the C6 position. uci.edu

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the pyridine ring is restored. The negative charge in the Meisenheimer intermediate is stabilized by the electronegative nitrogen atom and the electron-withdrawing trifluoroethyl group, which lowers the activation energy for the reaction. uci.edu

A wide variety of nucleophiles can be employed to displace the bromide, allowing for the synthesis of a diverse range of 2-substituted-6-(2,2,2-trifluoroethyl)pyridines. This reaction is a cornerstone for the functionalization of this scaffold.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

|---|---|---|---|

| Amine | Methylamine (CH₃NH₂) | 2-(Methylamino)-6-(2,2,2-trifluoroethyl)pyridine | Heat, pressure tube, or palladium catalysis |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-6-(2,2,2-trifluoroethyl)pyridine | Alcohol solvent (e.g., Methanol) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-6-(2,2,2-trifluoroethyl)pyridine | Polar aprotic solvent (e.g., DMF, DMSO) |

| Cyanide | Sodium Cyanide (NaCN) | 6-(2,2,2-Trifluoroethyl)pyridine-2-carbonitrile | Transition metal catalysis (e.g., Pd or Cu) |

C-H Functionalization and Activation Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis for its atom and step economy. rsc.orgresearchgate.net For pyridine derivatives, this approach can be challenging due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom, which can interact with metal catalysts. rsc.org However, various strategies have been developed to achieve regioselective functionalization of the C-H bonds at the C3, C4, and C5 positions of the pyridine ring.

Transition-metal-catalyzed C-H borylation, particularly using iridium catalysts, is a prominent method for converting inert C-H bonds into versatile C-B bonds (boronate esters). acs.orgnih.gov These boronate esters can then participate in a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form C-C, C-N, or C-O bonds.

For this compound, C-H borylation would occur at one of the available C3, C4, or C5 positions. The regioselectivity is governed by a combination of steric and electronic effects. Generally, iridium-catalyzed borylation tends to occur at the most sterically accessible position. In a 2,6-disubstituted pyridine, the C4 position is often disfavored due to steric hindrance from both flanking substituents. Therefore, borylation would be expected to occur preferentially at either the C3 or C5 position. Electronic effects from the bromo and trifluoroethyl groups would further influence this selectivity. Studies on similar 2-bromo-3-(trifluoromethyl)pyridine (B70544) have shown that borylation can be directed to the C5 position. acs.org

| Position | Catalyst System (Example) | Boron Source | Plausible Product |

|---|---|---|---|

| C3 / C5 | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ (Bis(pinacolato)diboron) | 2-Bromo-6-(2,2,2-trifluoroethyl)pyridin-3-yl)boronic acid, pinacol (B44631) ester |

| C4 | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ (Bis(pinacolato)diboron) | 2-Bromo-6-(2,2,2-trifluoroethyl)pyridin-4-yl)boronic acid, pinacol ester |

Note: The precise regioselectivity between C3 and C5 would require experimental verification.

Oxidative C-H functionalization involves the formation of a new bond (e.g., C-C, C-N, C-O) at a C-H position with the addition of an oxidant. These reactions can be promoted by various transition metals, such as copper, palladium, or rhodium. nih.gov For substituted pyridines, these methods can provide routes to complex derivatives that are not accessible through other means. For example, copper-catalyzed aerobic oxidative C-H functionalization has been used to synthesize imidazopyridine derivatives from substituted pyridines. nih.gov Such strategies could potentially be applied to this compound to introduce new heterocyclic systems onto the pyridine core.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, enabling several key transformations. Although the basicity of the nitrogen in this compound is significantly reduced by the two electron-withdrawing substituents, it retains sufficient reactivity for certain reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide alters the electronic properties of the ring, making it more susceptible to certain types of electrophilic and nucleophilic attack and enabling further functionalization. acs.org

N-Alkylation (Quaternization): The nitrogen atom can react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This transformation places a positive charge on the nitrogen atom, which dramatically increases the electron-deficiency of the ring and further activates it towards nucleophilic attack.

These transformations of the nitrogen atom are fundamental in modifying the reactivity of the entire heterocyclic system, providing alternative pathways for functionalization.

N-Oxidation and Subsequent Reactions

The conversion of a pyridine to its corresponding N-oxide is a common strategy to alter its reactivity. For electron-deficient pyridines, this transformation typically requires potent oxidizing agents.

Research Findings

Direct experimental data for the N-oxidation of this compound is not available in the reviewed literature. However, the general methodology for the N-oxidation of pyridines bearing electron-withdrawing groups involves the use of strong peroxy acids or specialized reagent systems. For instance, a combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex is effective for the oxidation of electron-deficient pyridines. researchgate.net Another powerful system for oxidizing highly deactivated pyridine rings is a combination of trifluoromethanesulfonic anhydride (Tf₂O) and sodium percarbonate. researchgate.net

The reaction would proceed as follows, yielding this compound N-oxide.

Table 1: Plausible Reagents for N-Oxidation of Electron-Deficient Pyridines

| Oxidizing System | Typical Conditions | Reference |

|---|---|---|

| Urea-Hydrogen Peroxide & Trifluoroacetic Anhydride | Organic Solvent (e.g., CH₃CN), controlled temperature | researchgate.net |

| Trifluoromethanesulfonic Anhydride & Sodium Percarbonate | Mild conditions, suitable for various functional groups | researchgate.net |

The resulting N-oxide is a valuable intermediate. Pyridine N-oxides are significantly more reactive than their parent pyridines and can undergo a variety of subsequent functionalization reactions, particularly at the C2 position. acs.org This activation makes the N-oxide a key stepping stone for introducing other substituents onto the pyridine ring.

N-Alkylation and Quaternization

N-alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, leading to the formation of a quaternary pyridinium salt. This reaction is fundamental to modifying the electronic properties and solubility of pyridine-containing molecules.

Research Findings

Specific examples and yields for the N-alkylation of this compound have not been reported. The reactivity of the nitrogen atom in this compound is considerably reduced due to the inductive effect of the bromo and trifluoroethyl substituents. Therefore, N-alkylation would likely require reactive alkylating agents and potentially more forcing conditions (e.g., higher temperatures) compared to the alkylation of unsubstituted pyridine.

The general reaction involves treating the pyridine with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent to form the corresponding N-alkylpyridinium salt.

Table 2: Common Alkylating Agents for Pyridine Quaternization

| Alkylating Agent | Product Type | General Reactivity |

|---|---|---|

| Alkyl Iodides (e.g., CH₃I) | N-Alkylpyridinium Iodide | Highly reactive |

| Alkyl Bromides (e.g., CH₃CH₂Br) | N-Alkylpyridinium Bromide | Moderately reactive |

The formation of these quaternary ammonium (B1175870) compounds, or pyridinium salts, introduces a permanent positive charge on the nitrogen atom, which further influences the reactivity of the pyridine ring and can be exploited in various applications.

Mechanistic Investigations of Key Transformations Involving 2 Bromo 6 2,2,2 Trifluoroethyl Pyridine

Elucidation of Reaction Pathways in Cross-Coupling Chemistry

Cross-coupling reactions, particularly those catalyzed by palladium, are paramount for forming carbon-carbon and carbon-heteroatom bonds, with 2-halopyridines being common substrates. nih.gov The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org For 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (B6231076), the high reactivity of the C-Br bond at the position adjacent to the ring nitrogen makes it a prime site for oxidative addition to a low-valent metal center, typically Pd(0). nih.gov

In palladium-catalyzed reactions, the formation of palladacycles is a well-documented mechanistic pathway, particularly in C-H activation and cross-coupling chemistry. nih.gov For 2-bromo-pyridine derivatives, the catalytic cycle can involve the formation of stable palladacycle intermediates. rsc.org Studies on related 2-bromo-pyridyl systems have shown that C-Br bond activation by a Pd(II) species can lead to the formation of seven-membered palladacycles. rsc.orgresearchgate.net This process involves the coordination of the pyridine (B92270) nitrogen to the palladium center, followed by oxidative addition into the C-Br bond. These cyclic intermediates play a crucial role in stabilizing the catalyst and facilitating subsequent steps like transmetalation and reductive elimination. While direct studies on this compound are not extensively detailed, the established reactivity of the 2-bromopyridine (B144113) moiety suggests that palladacycle formation is a highly plausible mechanistic route in its cross-coupling transformations. rsc.org

Beyond the traditional catalytic cycle, radical mechanisms have been identified in some cross-coupling reactions, particularly those involving nickel catalysts or specific reaction conditions. acs.org A radical pathway may be initiated by a single-electron transfer (SET) from the catalyst to the aryl halide. acs.org For substrates containing electron-withdrawing groups, such as the trifluoroethyl group in this compound, the potential for radical processes can be enhanced.

Mechanistic studies on analogous systems provide evidence for such pathways. For instance, the addition of radical scavengers like TEMPO has been shown to inhibit certain nickel-catalyzed carbonylative cyclization reactions of bromodifluoroacetamides, indicating the involvement of a free radical process. acs.orgacs.org A possible mechanism involves the formation of an aryl radical, which can then participate in subsequent bond-forming steps. acs.org The development of pyridine-pyridine coupling reactions using electron-transfer reagents also points toward the involvement of dearomatized radical intermediates. researchgate.net Such radical-radical cross-coupling offers an alternative to traditional two-electron pathways. thieme-connect.denih.govu-tokyo.ac.jp

The choice of ligand is critical in transition-metal-catalyzed cross-coupling, as it directly influences the catalyst's stability, activity, and selectivity. nih.gov Ligands modify the steric and electronic properties of the metal center, affecting the rates of the elementary steps in the catalytic cycle. acs.org For instance, bulky phosphine (B1218219) ligands are known to promote the formation of monoligated L1Pd(0) species, which are highly active in the oxidative addition step. acs.org The electronic properties of the ligand, whether electron-donating or electron-withdrawing, can modulate the electron density at the metal center, thereby influencing its reactivity. In the context of this compound, the coordination of the pyridine nitrogen to the metal center is a key consideration, and the ligand must be able to compete effectively to drive the catalytic cycle forward. nih.gov

Table 1: Influence of Ligand Properties on Cross-Coupling Reactions

| Ligand Property | Effect on Metal Center | Impact on Catalytic Cycle |

|---|---|---|

| Steric Bulk | Increases coordination sphere crowding, favors lower coordination numbers. | Promotes formation of highly reactive monoligated Pd(0) species; can accelerate reductive elimination. |

| Electron-Donating | Increases electron density on the metal. | Facilitates oxidative addition; may slow down reductive elimination. |

| Bite Angle | Influences the geometry of the metal complex. | Affects the rate and selectivity of reductive elimination. |

| Chelation | Forms stable multi-dentate complexes. | Increases catalyst stability and lifetime; can prevent ligand dissociation. |

Understanding Regioselectivity in Pyridine Functionalization

The inherent electronic properties of the pyridine ring, with its electron-deficient character due to the electronegative nitrogen atom, govern the regioselectivity of its functionalization. The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient and thus susceptible to nucleophilic attack, while the C3 and C5 positions are more susceptible to electrophilic attack.

In this compound, the two substituents dictate the reactivity.

Cross-Coupling: The C-Br bond at the C2 position is the most labile site for oxidative addition in palladium-catalyzed cross-coupling reactions. This is a well-established reactivity pattern for 2-halopyridines, making this position the primary site for functionalization via these methods. nih.gov

Further Functionalization: If functionalization at other positions (C3, C4, C5) were to be attempted, the directing effects of the existing bromo and trifluoroethyl groups would be significant. Both are electron-withdrawing groups, which further deactivates the ring towards electrophilic substitution. However, they can direct metalation or nucleophilic aromatic substitution reactions. Studies on the regiochemically exhaustive functionalization of related substituted pyridines demonstrate that specific positions can be targeted by choosing appropriate reagents and reaction conditions. researchgate.net

Studies on the Influence of Fluorine Atoms on Reaction Mechanisms

The presence of the trifluoroethyl group at the C6 position profoundly influences the chemical properties and reactivity of the pyridine ring. nih.gov Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique properties. acs.org

The primary effects of the -CH2CF3 group include:

Inductive Effect: The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. This deactivation makes the C-Br bond more susceptible to oxidative addition by an electron-rich metal center.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility and interaction with catalytic species in the reaction medium. nih.gov

Bond Strength: The C-F bond is the strongest single bond in organic chemistry, making the trifluoromethyl moiety exceptionally stable under most reaction conditions. nih.gov

Steric Effects: While not as large as a tert-butyl group, the trifluoroethyl group does exert some steric hindrance at the adjacent C5 and N positions, which could influence the approach of reagents or the geometry of catalytic intermediates.

These electronic modifications can alter reaction pathways. For example, the increased electrophilicity of the pyridine ring could favor mechanisms involving nucleophilic attack or single-electron transfer processes. acs.orgacs.org

Table 2: Effects of the Trifluoroethyl Group on Molecular Properties and Reactivity

| Property | Influence of -CH2CF3 Group | Consequence for Reaction Mechanisms |

|---|---|---|

| Electron Density | Strong inductive electron withdrawal from the pyridine ring. | Enhances the rate of oxidative addition in cross-coupling; may favor radical pathways. |

| Acidity | Increases the acidity of adjacent C-H protons. | Can influence regioselectivity in deprotonation/metalation reactions. |

| Stability | High stability of the C-F bonds. | The group remains intact under harsh reaction conditions, acting as a stable electronic modifier. |

| Intermediate Stability | Can stabilize anionic intermediates through inductive effects. | Affects the energy landscape of the reaction pathway. |

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms and for process optimization. While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, such investigations would typically focus on several key areas:

Reaction Kinetics: Kinetic studies would involve monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and ligands. This allows for the determination of the reaction order for each component and the formulation of a rate law. This information helps to identify the rate-determining step of the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination depending on the specific reaction system.

These studies are critical for scaling up reactions from the laboratory to industrial production, ensuring efficiency, safety, and reproducibility.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 2,2,2 Trifluoroethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex structures like substituted pyridines, multinuclear NMR experiments are often required to fully characterize the molecule.

A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a complete picture of the carbon skeleton and the substitution patterns on the pyridine (B92270) ring.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring atoms. For a compound like 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (B6231076), the aromatic protons on the pyridine ring would exhibit characteristic shifts and coupling patterns. The protons of the trifluoroethyl group (-CH₂CF₃) would typically appear as a quartet due to coupling with the three adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the bromo and trifluoroethyl substituents. The trifluoromethyl group (-CF₃) often appears as a quartet in the ¹³C spectrum due to one-bond coupling with the fluorine atoms. For example, in the related compound 2-(4-(trifluoromethyl)phenyl)pyridine, the CF₃ carbon signal is a quartet with a coupling constant (J) of 273.0 Hz. rsc.org The carbon of the ethyl linker (-CH₂-) will also show coupling to the fluorine atoms.

¹⁹F NMR: As the trifluoroethyl group is a key feature, ¹⁹F NMR is particularly informative. It provides direct information about the fluorine environments. The three equivalent fluorine atoms of the -CF₃ group would typically produce a single signal that is split into a triplet by the two adjacent protons of the -CH₂- group. For instance, the ¹⁹F NMR spectrum of 2-(4-(trifluoromethyl)phenyl)pyridine shows a signal at -62.6 ppm. rsc.org

Table 1: Representative NMR Data for Substituted Pyridines

| Compound | Technique | Observed Chemical Shifts (δ) and Coupling Constants (J) | Reference |

|---|---|---|---|

| 2-(4-(Trifluoromethyl)phenyl)pyridine | ¹³C NMR (101 MHz, CDCl₃) | δ 130.7 (q, J = 32.6 Hz), 125.6 (q, J = 3.7 Hz), 124.2 (q, J = 273.0 Hz) | rsc.org |

| 2-(4-(Trifluoromethyl)phenyl)pyridine | ¹⁹F NMR (377 MHz, CDCl₃) | δ -62.6 | rsc.org |

| 5-Bromo-2-(trifluoromethyl)pyridine | ¹H NMR (400 MHz, CDCl₃) | δ 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H) | rsc.org |

For more complex derivatives or when 1D NMR spectra are ambiguous, advanced techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity.

COSY experiments identify proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the protons on the pyridine ring.

HMQC correlates proton signals with the carbons to which they are directly attached.

HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and confirming the attachment points of substituents like the trifluoroethyl group to the pyridine ring. ipb.pt

Solid-State NMR: While less common for routine characterization, solid-state NMR can provide valuable information about the structure and dynamics of the compound in its crystalline form, complementing data from X-ray crystallography.

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. oup.com This accuracy allows for the determination of the elemental formula of the parent ion, confirming the presence of bromine, fluorine, carbon, hydrogen, and nitrogen in their correct ratios for this compound. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrF₃N |

| Monoisotopic Mass | 238.9588 u |

| Isotopic Pattern | Characteristic pattern due to Bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital tool for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound or its derivatives, LC-MS can be used to track the consumption of starting materials and the formation of the desired product. rsc.org By analyzing small aliquots from the reaction mixture, chemists can determine the optimal reaction time and conditions, identify potential byproducts, and ensure the reaction has gone to completion. chemrxiv.org For example, monitoring could involve observing the disappearance of a precursor and the appearance of a new peak with the expected mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of the target compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Bromo-6-hydrazinylpyridine, provides significant insight into the expected solid-state behavior. researchgate.netnih.gov In the crystal structure of this analog, the molecules are linked by a system of N—H⋯N hydrogen bonds. nih.gov Furthermore, the structure reveals a short Br⋯Br intermolecular contact of 3.6328 Å, which is indicative of a halogen bond. nih.gov The pyridine rings also engage in π–π stacking interactions. nih.gov

It is plausible that this compound would also exhibit significant intermolecular interactions in the solid state, including halogen bonding involving the bromine atom and potential dipole-dipole interactions involving the highly polar trifluoroethyl group. Such interactions are crucial as they govern the material's physical properties, such as melting point and solubility.

Table 3: Crystallographic Data for the Analogous Compound 2-Bromo-6-hydrazinylpyridine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Key Intermolecular Interactions | N—H⋯N hydrogen bonds, Br⋯Br halogen bond, π–π stacking | nih.govnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A detailed vibrational analysis of this compound using experimental IR and Raman spectroscopy, supported by theoretical calculations, is not extensively available in peer-reviewed literature. Such an analysis would typically involve recording the spectra and assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations, a process often aided by computational methods like Density Functional Theory (DFT). mostwiedzy.plbohrium.com DFT calculations help in predicting the vibrational frequencies and intensities, which can then be correlated with experimental data. physchemres.org

In the absence of specific experimental data for this compound, a qualitative discussion of the expected vibrational modes can be presented based on the analysis of related pyridine derivatives and the known characteristic frequencies for its constituent functional groups. nih.govasianpubs.org

The primary vibrational modes for this molecule can be categorized as those associated with the pyridine ring, the trifluoroethyl group, and the carbon-bromine bond.

Pyridine Ring Vibrations: The substituted pyridine ring gives rise to a series of characteristic vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. elixirpublishers.com

Ring Stretching: The C-C and C-N stretching vibrations within the pyridine ring typically produce a set of bands in the 1400-1650 cm⁻¹ region. elixirpublishers.com The substitution pattern and the electronic nature of the bromine and trifluoroethyl groups influence the exact position and intensity of these bands.

Ring Breathing Mode: A characteristic "ring breathing" mode, which is a symmetric stretching of the entire ring, is often observed as a strong, sharp peak in the Raman spectrum, typically around 990-1050 cm⁻¹. researchgate.net

In-plane and Out-of-plane Bending: C-H and ring in-plane and out-of-plane bending deformations occur at lower frequencies. C-H out-of-plane bending modes are particularly sensitive to the substitution pattern on the ring.

Trifluoroethyl Group Vibrations: The -(CH₂CF₃) group introduces several distinct vibrational modes.

C-F Stretching: The most intense and characteristic vibrations of the trifluoroethyl group are the C-F stretching modes. Due to the three fluorine atoms, symmetric and antisymmetric C-F stretching vibrations are expected, typically appearing as very strong bands in the IR spectrum in the broad range of 1100-1350 cm⁻¹. ias.ac.inbjp-bg.com

CH₂ Vibrations: The methylene (B1212753) (CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting, rocking) modes at lower wavenumbers.

Carbon-Bromine Vibration:

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies due to the heavy mass of the bromine atom. For bromo-aromatic compounds, this band is typically found in the 500-700 cm⁻¹ region. Its intensity can vary in both IR and Raman spectra.

Computational and Theoretical Studies on 2 Bromo 6 2,2,2 Trifluoroethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (B6231076) at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.orgacs.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy. rsc.orgacs.org For a molecule such as this compound, DFT calculations would be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms.

These calculations also yield crucial electronic properties, including the distribution of electric charge across the molecule, the dipole moment, and the energies of molecular orbitals. Such studies on similar substituted pyridines have shown that the nature and position of substituents strongly influence the electronic properties and geometry of the pyridine (B92270) ring. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iaea.orgscm.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. iaea.org

For this compound, an FMO analysis would calculate the energies and visualize the spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. The locations of the HOMO and LUMO lobes on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While quantum calculations provide a static picture of a molecule's electronic structure, MD simulations offer a dynamic view of its behavior, such as conformational changes and interactions with other molecules, like solvents.

An MD simulation of this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This would allow researchers to observe how the molecule behaves in different environments, for instance, how the trifluoroethyl group rotates or how the molecule interacts with water or organic solvents. This information is valuable for understanding its physical properties like solubility and for predicting its behavior in a biological system.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data. Using methods like DFT, it is possible to calculate theoretical vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net

For this compound, DFT calculations could predict the frequencies and intensities of its vibrational modes, corresponding to the stretching and bending of its chemical bonds. These predicted spectra could then be compared with experimentally measured spectra to confirm the molecule's structure and assign its characteristic spectral peaks. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to its UV-Visible spectrum.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an essential tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

Analysis of Substituent Effects (Bromine and Trifluoroethyl) on Pyridine Ring

The chemical properties of a pyridine ring are heavily influenced by its substituents. In this compound, the bromine atom and the trifluoroethyl group exert significant electronic and steric effects.

Bromine (Br): As a halogen, bromine is an electronegative atom that withdraws electron density from the pyridine ring through the sigma bond (inductive effect). However, it can also donate electron density back to the ring through its lone pairs (resonance effect). Computational analysis, such as Natural Bond Orbital (NBO) analysis, could quantify these competing effects.

Trifluoroethyl (-CH₂CF₃): The trifluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This inductive effect significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions, and decreases the basicity of the nitrogen atom.

Applications of 2 Bromo 6 2,2,2 Trifluoroethyl Pyridine As a Synthetic Building Block and in Materials Science

Utility in the Synthesis of Complex Heterocyclic Scaffolds

Trifluoromethyl-substituted pyridines are crucial structural motifs in a wide array of biologically active compounds, including agrochemicals and pharmaceuticals. jst.go.jpresearchoutreach.orgnih.gov The presence of a trifluoromethyl group can significantly enhance the efficacy of these molecules. researchoutreach.org 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (B6231076) serves as a key starting material for the synthesis of more complex heterocyclic systems. The reactivity of the bromine atom at the 2-position allows for its displacement through various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks.

One of the primary applications of this compound is in the synthesis of bipyridine derivatives. Bipyridines are a class of privileged ligands in coordination chemistry and have been extensively used in catalysis and materials science. mdpi.comnih.gov The Ullmann reaction, a classic method for the formation of biaryl compounds, can be employed for the homocoupling of 2-bromopyridines to yield 2,2'-bipyridines. nih.gov Modern variations of this reaction, as well as other catalytic methods like Suzuki and Stille couplings, provide efficient routes to both symmetrical and unsymmetrical bipyridines. mdpi.com For instance, the reaction of a 2-bromopyridine (B144113) with an organotin reagent in the presence of a palladium catalyst (Stille coupling) can yield the corresponding bipyridine. mdpi.com

The following table summarizes representative cross-coupling reactions that can be utilized for the synthesis of complex heterocyclic scaffolds starting from 2-bromopyridine derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki Coupling | 2-Bromopyridine, Arylboronic acid | Pd catalyst, Base | Aryl-substituted pyridine (B92270) |

| Stille Coupling | 2-Bromopyridine, Organostannane | Pd catalyst | Biaryl (e.g., Bipyridine) |

| Heck Coupling | 2-Bromopyridine, Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine |

| Buchwald-Hartwig Amination | 2-Bromopyridine, Amine | Pd catalyst, Base | Amino-substituted pyridine |

| Ullmann Coupling | 2-Bromopyridine | Copper | 2,2'-Bipyridine |

These reactions highlight the versatility of this compound as a building block for creating a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Role in the Preparation of Advanced Organic Materials

The unique electronic and structural features of this compound make it an attractive component for the design and synthesis of advanced organic materials with tailored properties.

Pyridine-containing compounds have garnered significant attention for their use in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties and thermal stability. The introduction of bromine atoms into the molecular structure of materials for OLEDs can influence their carrier mobility. The this compound scaffold can be incorporated into larger conjugated systems suitable for optoelectronic applications through cross-coupling reactions. For example, Suzuki or Stille couplings can be employed to link the pyridine core to other aromatic units, thereby extending the π-conjugation and tuning the electronic properties of the resulting material.

A study on pyrene-pyridine integrated hole-transporting materials for OLEDs demonstrated that a derivative containing a 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine core exhibited high performance. This underscores the potential of utilizing brominated pyridine structures in the design of efficient OLED materials. The trifluoroethyl group in this compound can further enhance the performance of such materials by improving their solubility and film-forming properties, which are crucial for device fabrication.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Pyridine moieties are excellent building blocks for supramolecular assemblies due to the ability of the nitrogen atom to participate in hydrogen bonding and coordinate to metal ions.

This compound can be functionalized to create elaborate supramolecular structures. The bromine atom can be replaced with various functional groups capable of directing self-assembly through specific intermolecular interactions. For instance, conversion of the bromo-group to a carboxylic acid or an amide would introduce hydrogen bonding capabilities. Alternatively, the pyridine nitrogen can act as a ligand to coordinate with metal centers, forming metallo-supramolecular architectures with interesting catalytic or photophysical properties. The trifluoroethyl group can also play a role in directing the self-assembly process through fluorous interactions.

Use as a Ligand or Ligand Precursor in Catalysis

The development of new ligands is a cornerstone of progress in transition-metal catalysis. Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in a vast number of catalytic transformations. This compound can serve as a valuable precursor for the synthesis of novel ligands.

By modifying the bromine substituent, a wide variety of coordinating groups can be introduced. For example, reaction with phosphines can lead to phosphine-pyridine ligands, which are important in catalysis. Similarly, substitution with other nitrogen or oxygen-containing nucleophiles can generate bidentate or tridentate ligands. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the presence of the electron-withdrawing trifluoroethyl group on the pyridine ring.

Research has shown that the basicity of pyridine ligands can correlate with the catalytic efficiency of their metal complexes. The substituents on the pyridine ring play a crucial role in modulating this basicity. Therefore, ligands derived from this compound offer the potential to create catalysts with tailored reactivity and selectivity for specific organic transformations.

Importance in the Development of New Chemical Reagents

The utility of this compound as a versatile building block for complex molecules and materials inherently makes it an important compound in the development of new chemical reagents. Its ability to undergo a variety of chemical transformations allows for the creation of novel molecules with specific functionalities.

The trifluoroethyl group is a particularly important feature in this context. The incorporation of fluorine-containing moieties is a common strategy in medicinal chemistry and agrochemistry to enhance the biological activity and metabolic stability of molecules. jst.go.jpresearchoutreach.orgnih.gov Therefore, reagents derived from this compound can be used to introduce this beneficial group into new drug candidates and agrochemicals.

Furthermore, the development of new ligands and materials from this starting material contributes to the broader toolbox of chemical reagents available to researchers. For instance, new chiral ligands synthesized from this compound could be used as reagents for asymmetric catalysis, and novel optoelectronic materials could find use as reagents in sensing applications.

Future Research Horizons for this compound: A Roadmap for Innovation

The strategic importance of this compound as a fluorinated building block in various chemical sectors necessitates a forward-looking perspective on its synthesis and application. Future research is poised to address current limitations and unlock new possibilities, focusing on sustainability, efficiency, and novel functionalities. This article outlines the key future research directions and challenges anticipated in the ongoing development of this valuable chemical compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine?

The synthesis typically involves two key steps: (i) introducing the trifluoroethyl group to the pyridine ring via alkylation or nucleophilic substitution and (ii) bromination at the 2-position. For the trifluoroethyl group, reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate (a strong alkylating agent) can be used under palladium or nickel catalysis . Bromination may employ N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-bromination .

Q. How does the bromine substituent influence cross-coupling reactivity in this compound?

The bromine at the 2-position acts as a leaving group, enabling Suzuki, Ullmann, or Kumada couplings. Nickel catalysts (e.g., NiCl₂(dppe)) are effective for reductive coupling with methylpyridines to form bipyridine derivatives, as demonstrated in analogous systems . Selectivity is influenced by steric effects from the trifluoroethyl group, which may necessitate longer reaction times or elevated temperatures.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR to confirm the trifluoroethyl group (δ ~ -70 ppm) and ¹H/¹³C NMR for bromine position and ring substitution .

- Mass spectrometry (HRMS) : To verify molecular weight (C₇H₅BrF₃N; MW 240.02) and isotopic patterns from bromine .

- X-ray crystallography : For resolving steric effects of the trifluoroethyl group on crystal packing .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate the compound’s bioactivity in medicinal chemistry applications?

The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation due to fluorine’s electronegativity. It also increases lipophilicity (logP), improving membrane permeability. In enzyme inhibition studies, this group can induce conformational strain in target proteins, as observed in kinase inhibitors . Computational docking studies (e.g., using AutoDock Vina) are recommended to predict binding interactions .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

- Exothermic reactions : Trifluoroethylation with strong alkylating agents requires controlled addition and cooling to prevent side reactions .

- Purification : The compound’s high lipophilicity complicates column chromatography. Alternatives like recrystallization (using hexane/ethyl acetate) or distillation under reduced pressure may be necessary .

- Safety : Bromine and trifluoroethyl reagents are toxic. Use closed systems and scavengers (e.g., silica gel for excess Br₂) .

Q. How can computational chemistry predict the regioselectivity of further functionalization?

Q. Are there contradictions in reported reactivity data for halogenated pyridines with trifluoroethyl groups?

Discrepancies exist in coupling efficiencies. For example, Suzuki reactions with bulky trifluoroethyl groups may require specialized ligands (e.g., XPhos) to enhance catalytic activity, as standard Pd(PPh₃)₄ systems show low turnover . Cross-referencing kinetic studies (e.g., Hammett plots) and steric maps can resolve these contradictions .

Methodological Considerations

Q. What strategies improve yield in nickel-catalyzed coupling reactions involving this compound?

Q. How can the compound’s stability under storage conditions be assessed?

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.